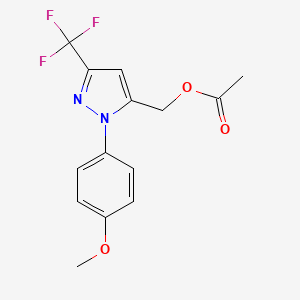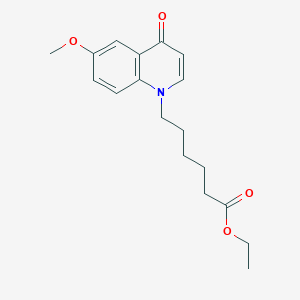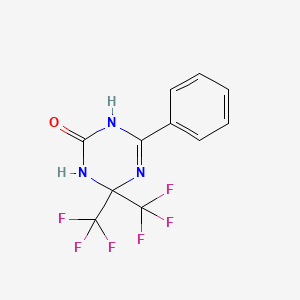
1,3,5-Triazin-2(1H)-one, 3,4-dihydro-6-phenyl-4,4-bis(trifluoromethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Triazin-2(1H)-one, 3,4-dihydro-6-phenyl-4,4-bis(trifluoromethyl)- is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by its phenyl group and two trifluoromethyl groups, which can significantly influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazin-2(1H)-one, 3,4-dihydro-6-phenyl-4,4-bis(trifluoromethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of amines and nitriles: This method involves the reaction of an amine with a nitrile in the presence of a catalyst.
Condensation reactions: These reactions involve the condensation of aldehydes or ketones with amines or hydrazines.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Continuous flow reactors: These reactors allow for precise control of reaction conditions and can be scaled up for industrial production.
Catalytic processes: The use of catalysts can enhance reaction rates and selectivity, making the process more efficient.
化学反応の分析
Types of Reactions
1,3,5-Triazin-2(1H)-one, 3,4-dihydro-6-phenyl-4,4-bis(trifluoromethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate, or other strong oxidizers.
Reducing agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution reagents: Halogens, alkylating agents, or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazine oxides, while reduction may produce triazine amines.
科学的研究の応用
1,3,5-Triazin-2(1H)-one, 3,4-dihydro-6-phenyl-4,4-bis(trifluoromethyl)- has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Used in the development of new materials, such as polymers and coatings.
作用機序
The mechanism of action of 1,3,5-Triazin-2(1H)-one, 3,4-dihydro-6-phenyl-4,4-bis(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. This may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.
類似化合物との比較
Similar Compounds
1,3,5-Triazine: The parent compound of the triazine family.
2,4,6-Trichloro-1,3,5-triazine: Known for its use in the synthesis of herbicides.
Melamine: Used in the production of plastics and resins.
Uniqueness
1,3,5-Triazin-2(1H)-one, 3,4-dihydro-6-phenyl-4,4-bis(trifluoromethyl)- is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. The presence of the phenyl and trifluoromethyl groups can enhance its stability and biological activity.
特性
CAS番号 |
352317-57-8 |
|---|---|
分子式 |
C11H7F6N3O |
分子量 |
311.18 g/mol |
IUPAC名 |
6-phenyl-4,4-bis(trifluoromethyl)-1,3-dihydro-1,3,5-triazin-2-one |
InChI |
InChI=1S/C11H7F6N3O/c12-10(13,14)9(11(15,16)17)19-7(18-8(21)20-9)6-4-2-1-3-5-6/h1-5H,(H2,18,19,20,21) |
InChIキー |
LWPOCBLSOZBUSJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC(NC(=O)N2)(C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


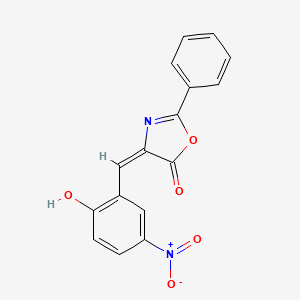
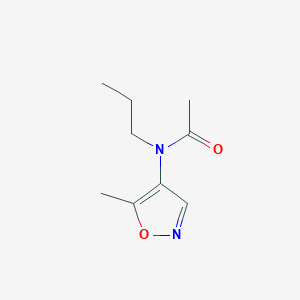
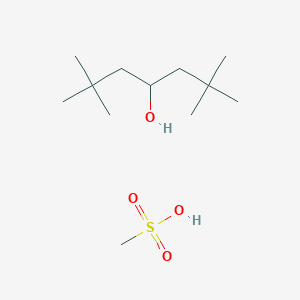
![Furan, 2-[2-nitro-1-(2-propenylthio)ethyl]-](/img/structure/B12575754.png)
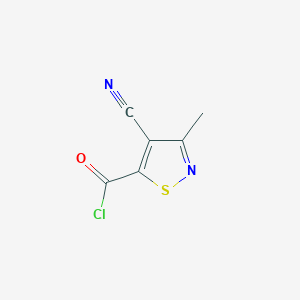
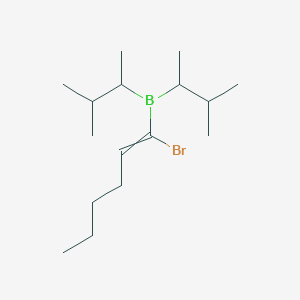
![5-Nitro-2-[(2,2,2-triphenylethoxy)carbonyl]benzoate](/img/structure/B12575780.png)
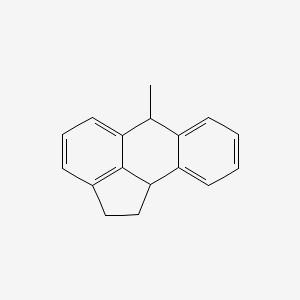
![1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 2-iodo-1-[(4-methylphenyl)sulfonyl]-, 1,1-dimethylethyl ester](/img/structure/B12575796.png)
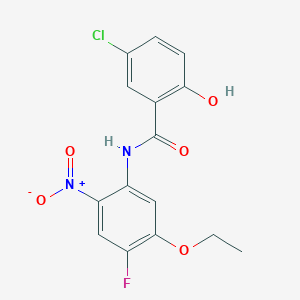
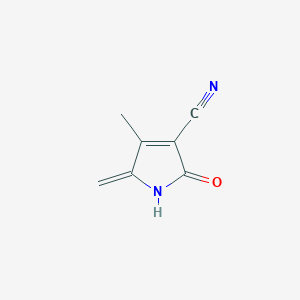
![2-[2-Phenyl-2-(trimethylstannyl)ethenyl]-1,3,2-diazaborolidine](/img/structure/B12575808.png)
